molecular formula C11H7Cl2NO B8293313 6-Chloro-3-(p-chlorophenoxy)pyridine

6-Chloro-3-(p-chlorophenoxy)pyridine

Cat. No. B8293313
M. Wt: 240.08 g/mol
InChI Key: FEKAXCSBZQRANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(p-chlorophenoxy)pyridine is a useful research compound. Its molecular formula is C11H7Cl2NO and its molecular weight is 240.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-(p-chlorophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-(p-chlorophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H7Cl2NO

Molecular Weight

240.08 g/mol

IUPAC Name

2-chloro-5-(4-chlorophenoxy)pyridine

InChI

InChI=1S/C11H7Cl2NO/c12-8-1-3-9(4-2-8)15-10-5-6-11(13)14-7-10/h1-7H

InChI Key

FEKAXCSBZQRANH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=CN=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 22 g of 3-(p-chlorophenoxy)pyridine N-oxide in 500 ml of chloroform is added dropwise to 77 g of refluxing phosphorous oxychloride. The mixture is refluxed 30 minutes, cooled and concentrated at reduced pressure. The resulting oil is dissolved in 400 ml of dichloromethane, washed with 40 ml ice cold concentrated ammonium hydroxide and the dichloromethane solution is dried over anhydrous MgSO4. The mixture is filtered, concentrated under reduced pressure and distilled to yield the mixture of desired chlorinated pyridines; bp 103°-105° C./0.1 mm. The oil is dissolved in 100 ml of toluene and chromatographed over 400 g of silica gel in toluene to yield in the first eluate, 6-chloro-3-(p-chlorophenoxy)pyridine. Continued elution with toluene yields 2-chloro 3-(p-chlorophenoxy)pyridine. Finally, elution with toluene-methanol (50:50) yields 4-chloro-3-(p-chlorophenoxy)pyridine.
Name
3-(p-chlorophenoxy)pyridine N-oxide
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
chlorinated pyridines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.